Product packaging for 2-Vinylthiazole(Cat. No.:CAS No. 13816-02-9)

2-Vinylthiazole

Cat. No.: B2740799
CAS No.: 13816-02-9
M. Wt: 111.16
InChI Key: JDCUKFVNOWJNBU-UHFFFAOYSA-N
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Description

2-Vinylthiazole (CAS 13816-02-9) is a specialty chemical compound with the molecular formula C5H5NS and a molecular weight of 111.165 g/mol . It is characterized as a liquid with a boiling point of approximately 183.5 °C and a density of about 1.1 g/cm³ . This compound serves as a valuable building block in scientific research, particularly due to its vinyl functional group, which allows it to participate in polymerization reactions. One prominent application documented in recent literature is its use as a co-monomer in the synthesis of innovative polymers. For instance, this compound derivatives have been copolymerized with isoprene to create poly(isoprene-co-4-methyl-5-vinylthiazole), which is employed in advanced material science for the surface functionalization of talc fillers . This process significantly improves the dispersion of the filler in styrene-butadiene rubber (SBR) composites, leading to enhanced mechanical properties of the resulting material . The thiazole ring is a privileged structure in medicinal chemistry and material science. While detailed mechanistic studies and a broad spectrum of specific biological or chemical research applications for this compound itself are not extensively documented in the available public literature, its structural features make it a compound of significant interest for further investigation. Researchers may explore its potential in developing novel polymers, ligands, or as a precursor for more complex heterocyclic systems. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound in accordance with all applicable laboratory safety standards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NS B2740799 2-Vinylthiazole CAS No. 13816-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NS/c1-2-5-6-3-4-7-5/h2-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCUKFVNOWJNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13816-02-9
Record name 2-ethenyl-1,3-thiazole
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Advanced Synthetic Methodologies for 2 Vinylthiazole and Its Derivatives

Regioselective Synthesis Strategies for 2-Vinylthiazole Scaffolds

Regioselectivity is a critical aspect of synthesizing substituted thiazoles, ensuring that functional groups are introduced at the desired positions on the heterocyclic ring.

In situ generation of reactive intermediates is a powerful strategy to construct the this compound core. For instance, α-chloromethyl vinyl ketone, which is not isolated, can react in situ with N,N-dimethylthiourea to produce 2-dimethylamino-4-vinylthiazole. acs.org Another approach involves the reaction of α,β-epoxyketone derivatives with thiourea (B124793) and thioamide derivatives, which is hypothesized to form vinyl thiourea derivatives as intermediates in the synthesis of fused-thiazole compounds. nih.gov

A notable example is a three-step, one-pot synthesis of 5-alkenyl-2-aminothiazoles starting from N,N-dimethylthiourea. um.es This method proceeds through an iminothiourea intermediate formed by reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which then reacts further to build the thiazole (B1198619) ring. um.es Similarly, one-pot multicomponent reactions are employed for synthesizing S-alkyl and S-benzyl dithiocarbamates, where a dithiocarbamate (B8719985) anion is generated in situ and reacts with an electrophile. tandfonline.com

These in situ methods offer advantages in terms of efficiency and safety by avoiding the handling of potentially unstable intermediates.

The introduction of a vinyl group at the 2-position of a pre-existing thiazole ring is a common and versatile strategy. The reactivity of the thiazole ring, particularly the acidic proton at the C-2 position, makes it a key synthon for various modifications. researchgate.net Strategic modifications at the 2-position of the thiazole scaffold are a promising direction for developing new therapeutic agents. researchgate.net

One of the primary methods for this functionalization is through coupling reactions. For example, Suzuki-Miyaura coupling can be utilized to introduce vinyl groups onto the thiazole scaffold. vulcanchem.com This often involves an initial functionalization of the 2-position with a suitable group for cross-coupling, such as a halogen or a sulfonyl group. For instance, 2-(methylthio)thiazole (B1586565) can be oxidized to 2-(methylsulfonyl)thiazole, which can then undergo further transformations. vulcanchem.com

Another powerful tool is the Wittig reaction. Stable and practical Wittig reagents, such as thiazolylmethylenetriphenylphosphorane, have been developed for the specific purpose of synthesizing vinylthiazoles and their benzo derivatives. unife.itacs.org

The following table summarizes key functionalization reactions at the 2-position of the thiazole ring.

Reaction TypeReagents/ConditionsOutcome
Suzuki-Miyaura CouplingBoronic acids, Palladium catalystIntroduction of aryl or vinyl groups
Wittig ReactionThiazolylmethylenetriphenylphosphoraneFormation of a vinyl group at the 2-position
OxidationHydrogen peroxide, m-CPBAConversion of 2-(methylthio)thiazole to 2-(methylsulfonyl)thiazole

The use of specifically designed precursors allows for the synthesis of highly functionalized this compound derivatives. A key example is ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate. researchgate.netresearchgate.net This compound serves as a versatile precursor for creating a variety of analogs through reactions targeting the vinyl group.

For instance, it can undergo Michael-like additions with secondary amines to yield ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs. researchgate.netresearchgate.net This reaction typically uses a slight excess of the amine, and the product is isolated through solvent removal and acid/base extraction. researchgate.netresearchgate.net The synthesis of the precursor itself, ethyl 2-chloro-4-trifluoromethyl-5-thiazolecarbothioate, involves the reaction of 2-chloro-4-trifluoromethyl-5-thiazolecarbonyl chloride with ethyl mercaptan and triethylamine (B128534) in anhydrous ether. prepchem.com

The strategic use of such precursors provides a clear pathway to complex molecules with desired substitutions.

Stereoselective Approaches in this compound Synthesis

Controlling the stereochemistry of the vinyl group is crucial, as different isomers can exhibit distinct biological activities and physical properties.

Achieving control over the (E)/(Z) configuration of the double bond in vinylthiazole derivatives is a significant synthetic challenge. The synthesis of (E)-2-styrylthiazole isomers has been a particular focus of research. up.ac.za The (E)-isomer is often the thermodynamically more stable product and can sometimes be obtained through isomerization of the (Z)-isomer. scielo.org.mx

Molecular design, such as in push-pull stilbenes, can influence the isomeric outcome. scielo.org.mx In some cases, separation of (Z) and (E) isomers can be achieved, allowing for the study of their distinct properties. rsc.org For example, in the synthesis of certain stilbene (B7821643) derivatives, the (E)-isomer could be selectively precipitated and filtered from a solution containing the salt of the (Z)-isomer. scielo.org.mx

Molecular modeling and spectroscopic techniques like NMR are essential for confirming the stereochemistry of the synthesized isomers. scielo.org.mxresearchgate.net For instance, in the ¹³C-NMR spectra of some stilbene analogs, the vinylic carbon (C-7) in the (E)-isomer shows a marked downfield shift compared to the (Z)-isomer. scielo.org.mx Cation-π-controlled preorientation of (E)-styrylthiazoles has also been explored in both solution and solid phases to influence the stereochemical outcome of subsequent reactions. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. mdpi.com This involves the use of environmentally benign solvents, catalysts, and reaction conditions. mdpi.com

Key aspects of green chemistry in this context include:

Use of Greener Solvents: Acetic acid has been identified as a suitable green solvent for the synthesis of some fused-thiazole derivatives, replacing more toxic options. nih.govresearchgate.net Water is also a desirable green solvent, though its use can be challenging due to the poor solubility of many organic reactants. mdpi.com

Catalysis: The use of biocatalysis, employing enzymes, can lead to highly specific reactions, often eliminating the need for protecting groups, which is a core principle of green chemistry. acs.orgsynthiaonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental goal. acs.orgsciepub.com

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave or ultrasonic irradiation, contributes to a greener synthesis. mdpi.com

Waste Reduction: The development of one-pot reactions and multicomponent reactions minimizes waste generation by reducing the number of purification steps. tandfonline.com

By integrating these principles, chemists can develop more sustainable and efficient methods for producing this compound and its valuable derivatives. synthiaonline.com

Metal-Free Catalysis in Thiazole Synthesis

The move away from transition-metal catalysis in the synthesis of heterocyclic compounds like thiazoles aims to reduce cost, toxicity, and metallic contamination in the final products. Recent research has established several effective metal-free strategies, including electrophilic vinylation, electrochemical synthesis, and organocatalysis.

One of the most direct metal-free approaches to forming vinyl-substituted thiazoles involves the electrophilic vinylation of mercaptothiazoles. researchgate.netresearchgate.net This has been successfully achieved using hypervalent iodine(III) reagents, specifically vinylbenziodoxolones (VBX). researchgate.net This method facilitates the S-vinylation of mercaptothiazoles under mild, transition-metal-free conditions, providing a direct route to precursors for this compound derivatives. researchgate.netresearchgate.net The reaction demonstrates high functional group tolerance and stereoselectivity. researchgate.net

Electrochemical methods represent another frontier in metal-free synthesis, offering a green and efficient way to functionalize the thiazole ring. nih.gov By using electricity as a "traceless" reagent, these methods can achieve C-H bond functionalization without the need for external chemical oxidants or metal catalysts. nih.gov For instance, the electrochemical C-H sulfonylation of imidazo[2,1-b]thiazoles has been developed, showcasing how the thiazole core can be modified under mild, reagent-free conditions. nih.gov This strategy avoids pre-functionalized starting materials and is recognized as an efficient approach for constructing complex heterocyclic systems. nih.gov

Organocatalysis also provides a powerful metal-free alternative. The use of strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) has been shown to catalyze the coupling of α-diazoketones with thioamides or thioureas to produce 2,4-disubstituted thiazole derivatives. organic-chemistry.org This protocol is characterized by its simplicity, mild reaction conditions, and broad substrate scope. organic-chemistry.org Furthermore, visible-light-induced reactions, which are inherently green, have been employed for the one-pot synthesis of functionalized 2-aminothiazoles from active methylene (B1212753) ketone derivatives and thioureas at room temperature. organic-chemistry.org

Table 1: Examples of Metal-Free Synthetic Methods for Thiazole Derivatives

Method Reactants Catalyst/Conditions Product Type Key Findings Reference(s)
Electrophilic Vinylation Mercaptothiazoles, Vinylbenziodoxolones (VBX) TMG (base), THF (solvent), 50 °C (E)-Alkenyl sulfides Mild, transition-metal-free S-vinylation with high stereoselectivity. researchgate.net, researchgate.net
Electrochemical C-H Sulfonylation Imidazo[2,1-b]thiazoles, Sodium Sulfinates Undivided cell, Carbon anode, Platinum cathode, Constant current Sulfonylated Imidazo[2,1-b]thiazoles Avoids metal catalysts and stoichiometric oxidants; proceeds under mild conditions. nih.gov
Organocatalysis α-Diazoketones, Thioamides Trifluoromethanesulfonic acid (TfOH) 2,4-Disubstituted Thiazoles Simple, metal-free protocol with good functional group tolerance and high yields. organic-chemistry.org
Visible-Light-Induced Synthesis Active Methylene Ketones, Thioureas Visible light, room temperature 2-Aminothiazoles Green and mild conditions with a straightforward work-up and high yields. organic-chemistry.org

Reaction Mechanisms and Reactivity of 2 Vinylthiazole

Cycloaddition Reactions Involving 2-Vinylthiazole

Cycloaddition reactions are a cornerstone of the reactivity of 2-vinylthiazoles, providing efficient routes to complex fused heterocyclic systems. These reactions leverage the conjugated π-system formed by the vinyl substituent and the C4=C5 double bond of the thiazole (B1198619) ring.

While the inherent aromaticity of the thiazole ring might suggest a reluctance to participate in Diels-Alder reactions, studies have shown that 4-alkenylthiazoles, particularly those bearing an electron-donating amino group at the 2-position, are excellent dienes. nih.govum.es These compounds typically engage in what is known as an "in-out" cycloaddition, where the diene component comprises the exocyclic vinyl double bond and the endocyclic C4=C5 bond of the thiazole ring. um.esacs.org This mode of reaction leads to the formation of tetrahydrobenzothiazole derivatives. The reactivity is significantly influenced by the electronic properties of the substituents on the thiazole ring, with electron-donating groups at the C-2 position enhancing the diene's reactivity in normal-electron-demand Diels-Alder reactions. um.es

This compound derivatives readily react with a range of electron-deficient dienophiles. um.es The reactions are typically high-yielding and proceed under mild conditions, demonstrating the utility of this process in synthesis.

Nitroalkenes : The use of nitroalkenes, such as (E)-β-nitrostyrene and nitroethylene, as dienophiles is particularly effective for controlling the regiochemistry of the cycloaddition. nih.govacs.org These reactions furnish 2-amino-6-nitro-4,5,6,7-tetrahydrobenzothiazoles with high selectivity. nih.govacs.org For instance, the reaction of 2-(N,N-dibenzylamino)-4-vinylthiazole with (E)-β-nitrostyrene yields the corresponding cycloadduct in 82% yield as a single diastereomer. nih.gov In contrast, the reaction of 2-dimethylamino-4-vinylthiazole with the same dienophile requires harsher conditions and gives a lower yield (60%), alongside a Michael adduct byproduct (14%). nih.govacs.org

N-phenylmaleimide (NPM) and Maleic Anhydride (MA) : These cyclic dienophiles react efficiently with 4-alkenyl-2-aminothiazoles at room temperature. um.es The reactions produce tetrahydro-pyrrolo[3,4-g]benzothiazole-6,8-diones (from NPM) and tetrahydro-furo[3,4-g]benzothiazole-6,8-diones (from MA) in excellent yields. um.es The initial cycloadducts undergo a subsequent 1,3-hydrogen migration, which re-aromatizes the thiazole ring. um.es

Table 1: Reactivity of this compound Derivatives with Various Dienophiles
Thiazole DerivativeDienophileConditionsProduct TypeYieldReference
2-(N,N-Dibenzylamino)-4-vinylthiazole(E)-β-NitrostyreneAcetonitrile, 80°CTetrahydrobenzothiazole82% nih.gov
2-Dimethylamino-4-vinylthiazole(E)-β-NitrostyreneAcetonitrile, refluxTetrahydrobenzothiazole60% nih.govacs.org
2-Amino-4-styrylthiazolesN-phenylmaleimide (NPM)Acetonitrile, RTTetrahydropyrrolo[3,4-g]benzothiazole-6,8-dioneExcellent um.es
2-Amino-4-styrylthiazolesMaleic Anhydride (MA)Acetonitrile, RTTetrahydrofuro[3,4-g]benzothiazole-6,8-dioneExcellent um.es

The [4+2] cycloadditions of 4-alkenyl-2-aminothiazoles are characterized by exceptionally high levels of selectivity.

Site Selectivity : These reactions are highly site-selective, with the vinylthiazole consistently acting as an "in-out" diene. um.esacs.org This involves the participation of the external C=C bond of the vinyl group and the internal C4=C5 bond of the thiazole ring, to the exclusion of other potential diene systems within the molecule. um.esacs.org

Regioselectivity : When reacting with non-symmetrical dienophiles like nitroalkenes, the cycloaddition is completely regioselective. nih.gov For example, the reaction consistently yields the 6-nitro-substituted tetrahydrobenzothiazole. nih.gov This outcome is attributed to the electronic properties of the reactants. A proposed mechanism involves a nucleophilic attack from the C-5 position of the thiazole onto the most electron-deficient carbon (the β-carbon) of the nitroalkene. acs.org This regiochemical preference is supported by computational studies that analyze the local nucleophilicity and electrophilicity of the reacting centers. acs.orgresearchgate.net

Diastereoselectivity : The reactions also exhibit excellent diastereoselectivity. acs.org In the reaction with (E)-β-nitrostyrene, the product is isolated as a single diastereomer, specifically the one where the nitro group is in an exo position relative to the newly formed bicyclic system. nih.gov

Computational studies have revealed that the reaction between 2-vinylthiazoles and nitroalkenes can proceed through more complex and previously unanticipated pathways. acs.org One such pathway, identified for the reaction of 2-dimethylamino-4-vinylthiazole with nitroalkenes, is a tandem hetero-Diels-Alder/hetero-Claisen process. acs.orgresearchgate.net

In this sequence, the roles of diene and dienophile are inverted in the first step. The nitroalkene acts as a 4π diene (involving its C=C bond and one N-O bond), and the C4=C5 bond of the thiazole acts as the dienophile. acs.org This initial hetero-Diels-Alder reaction forms a transient nitronate ester cycloadduct. This intermediate is thermodynamically unstable and rapidly undergoes a subsequent hetero-Claisen rearrangement, involving the cleavage of a C-O bond and the formation of a C-C bond, to yield the final, more stable, nitro-substituted cyclohexene (B86901) ring fused to the thiazole. acs.org

In addition to concerted or tandem pericyclic pathways, stepwise mechanisms initiated by a Michael addition have been proposed to explain the formation of cycloadducts and byproducts. acs.org This pathway is particularly relevant in cases where a Michael adduct is observed, such as in the reaction of 2-dimethylamino-4-vinylthiazole with (E)-β-nitrostyrene. nih.govacs.org

The mechanism begins with a nucleophilic attack from the C-5 of the electron-rich 2-aminothiazole (B372263) onto the β-carbon of the electron-poor nitroalkene, a classic Michael-type 1,4-addition. acs.orgbyjus.comtandfonline.com This step forms a zwitterionic intermediate which is stabilized by the amino group at C-2 and the nitro group on the acceptor. acs.org This zwitterion can then undergo ring closure to form the final six-membered ring, leading to the same tetrahydrobenzothiazole product as the formal Diels-Alder reaction. acs.org The operation of this stepwise pathway can account for a lack of complete stereospecificity observed in some reactions with acyclic dienophiles. um.es

Computational Elucidation of Reaction Pathways and Transition States in Cycloadditions

Computational chemistry, particularly Density Functional Theory (DFT), has been indispensable in unraveling the intricate mechanisms of this compound cycloadditions. acs.orgresearchgate.net These studies provide detailed insights into the potential energy surfaces, transition state structures, and the factors governing selectivity.

Michael Addition Reactions of this compound Derivatives

The vinyl group of this compound is susceptible to Michael addition, a conjugate addition of a nucleophile. This reactivity is particularly notable with amine nucleophiles.

Derivatives of this compound readily undergo Michael-type additions with both primary and secondary amines. For instance, ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate serves as a precursor for the synthesis of ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs through the Michael-like addition of various secondary amines. researchgate.netresearchgate.net These reactions typically utilize a slight excess of the amine, and the resulting amino adducts can be isolated through standard acid/base extraction techniques. researchgate.netresearchgate.net The investigation has also been extended to include primary amines. researchgate.netresearchgate.net

The efficiency of these conjugate additions is influenced by steric factors. thieme-connect.de Acyclic and unhindered cyclic secondary amines have been shown to perform best in these reactions. thieme-connect.de The conjugate addition of amines to α,β-unsaturated carbonyl compounds is a well-established method for synthesizing β-amino compounds. organic-chemistry.org This reaction can be promoted under various conditions, including solvent-free environments with catalysts like silicon tetrachloride or in aqueous media with ceric ammonium (B1175870) nitrate. organic-chemistry.org The addition of primary and secondary amines to α,β-unsaturated esters and other activated alkenes is often reversible when using weak bases, leading to thermodynamic control where the 1,4-addition product is favored. libretexts.org

A study on the Michael addition of amines to methyl acrylates demonstrated that microwave irradiation can significantly reduce reaction times and increase yields. nih.gov For example, the reaction of benzylamine (B48309) with methyl crotonate under microwave irradiation yielded the product in 3 hours with up to 98% yield, compared to 5 days and 73% yield under conventional heating. nih.gov

Table 1: Examples of Michael Addition of Amines to Activated Alkenes nih.gov

AmineActivated AlkenesProductReaction ConditionsYield (%)
BenzylamineMethyl crotonate(±)-Methyl 3-(benzylamino)butanoateMicrowave, 1 mmol scale, 3h98
BenzylamineMethyl methacrylate(rac)-Methyl 3-(benzylamino)-2-methylpropanoateMicrowave, 115-130°C, 3h97
(S)-(-)-α-MethylbenzylamineMethyl crotonateMethyl 3-[((S)-1-phenylethyl)amino]butanoateMicrowave, 150°C, 6h50

This table is interactive. Click on the headers to sort the data.

Electrophilic and Nucleophilic Character of this compound

The terms electrophilic and nucleophilic describe the ability of a chemical species to attract or donate electrons, respectively. quora.com The electronic nature of the this compound system allows it to exhibit both electrophilic and nucleophilic characteristics, depending on the reaction conditions and the nature of the reacting species.

The vinyl group, being conjugated to the thiazole ring, can act as a Michael acceptor, rendering the β-carbon of the vinyl group electrophilic and susceptible to attack by nucleophiles. libretexts.orgnih.gov This electrophilic character is a key aspect of the Michael addition reactions discussed previously. The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the vinyl substituent. nih.gov

Conversely, the thiazole ring itself, with its lone pairs of electrons on the nitrogen and sulfur atoms, can exhibit nucleophilic properties. The nucleophilicity of the thiazole can be influenced by substituents on the ring. For example, an amino group at the C-2 position of the thiazole ring has a powerful activating effect, increasing the electron density of the alkenylthiazole system and enhancing its nucleophilic character as a diene in cycloaddition reactions. um.es Theoretical studies have been used to quantify the nucleophilic character of various substituted thiazoles. acs.org

Heterocyclic thiones, which share structural similarities with thiazoles, have been identified as mild electrophiles. researchgate.net The reactivity of this compound derivatives can be tuned by substituents. For instance, retaining a bromine atom at the 2-position of the thiazole ring increases its electron deficiency, making an attached alkyne group more electrophilic. nih.gov

Catalytic Reactions Involving this compound

This compound and its derivatives can participate in various catalytic reactions, highlighting their utility in synthetic organic chemistry. These reactions often leverage the unique electronic properties of the vinylthiazole scaffold.

Atom Transfer Radical Addition (ATRA) is a powerful method for the difunctionalization of alkenes. rsc.orgnih.gov Copper-catalyzed photo-ATRA reactions have emerged as a mild and efficient way to conduct these transformations. rsc.org In this context, this compound derivatives have been successfully employed as substrates.

For example, 2-phenyl-4-vinylthiazole has been shown to participate in a copper-catalyzed three-component asymmetric photo-ATRA-type reaction to produce cross-coupled products with moderate yields and good enantioselectivity. chemrxiv.org This reaction involves the intermolecular C-O cross-coupling between sp3-hybridized carbon radicals and carboxylic acids, enabled by a chiral copper complex under visible light irradiation. chemrxiv.orgresearchgate.netchemrxiv.org The success of this reaction with a heterocyclic alkene like this compound suggests the potential for developing catalytic systems for challenging radical-based enantioselective bond-forming reactions. chemrxiv.org

In the context of Diels-Alder reactions, the presence of an amino group at the C-2 position of a 4-alkenylthiazole has a profound activating effect, making it a more reactive diene. acs.org The nature of the protecting group on this amine is also critical, as it influences the availability of the nitrogen lone pair, which in turn affects the substrate's reactivity. acs.org

In a study on the inhibitory effects of thiazole derivatives on copper corrosion, it was found that the inhibition efficiency was dependent on the changing substituents on the molecules. researchgate.net Similarly, structure-activity relationship studies of thiazole-containing compounds have revealed that substituents at the 2 and 4 positions of the 1,3-thiazole ring can significantly affect their biological behavior. researchgate.net For instance, in a series of thieno-thiazolostilbenes, the type and position of substituents on the thiazole ring were key determinants of their inhibitory activity against certain enzymes. mdpi.com A methyl substituent was found to reduce activity, while chlorine and trifluoromethyl groups led to very good inhibitory activity. mdpi.com

Advanced Spectroscopic Characterization and Computational Studies of 2 Vinylthiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Vinylthiazole Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules, including this compound and its derivatives. weebly.comoxinst.com By analyzing the chemical shifts and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined. ipb.pt

The ¹H and ¹³C NMR spectra of this compound provide characteristic signals that correspond to the different hydrogen and carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each nucleus. For instance, in a polymer containing thiophene (B33073) and vinyl thiazole (B1198619) units, the thiazole proton appears at a downfield chemical shift of 8.55 ppm in the ¹H NMR spectrum. researchgate.net

The chemical shifts of common impurities and solvents are also important to consider for accurate spectral interpretation. sigmaaldrich.comcarlroth.com

Here is a table of typical ¹H NMR chemical shifts for a related compound, 4-methyl-5-vinylthiazole (B145775):

Table 1: ¹H NMR Chemical Shifts for 4-Methyl-5-vinylthiazole
Proton Chemical Shift (ppm) Multiplicity
CH₃ 2.44 s
=CH₂ 5.25 d
=CH₂ 5.75 d
=CH- 6.75 dd
Thiazole-H 8.65 s

Data sourced from publicly available spectral databases.

This table is interactive. You can sort and filter the data.

NMR spectroscopy is instrumental in determining the stereochemistry of molecules, including the relative and absolute configurations of chiral centers. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for this purpose. um.es For example, in the study of cycloadducts derived from 4-alkenyl-2-aminothiazoles, the relative configuration was established by comparing ¹H NMR data, specifically the coupling constants between protons. um.es The stereochemistry of polymers formed from this compound, such as poly(thiophene vinyl thiazole), can also be investigated, with the observation of trans-vinylene protons confirming the successful polymerization and indicating the predominant isomer formed. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. savemyexams.comslideshare.netkcvs.ca

In the context of polymers derived from this compound, IR spectroscopy is particularly useful for characterizing the newly formed vinylene bonds. For instance, in poly(thiophene vinyl thiazole) (PTVT) and poly(thiophene vinyl benzothiadiazole) (PTVBT), absorption bands around 933.5 cm⁻¹ and 932.7 cm⁻¹ are indicative of trans-vinylene bonds, confirming their formation as the major product during polymerization. researchgate.net The disappearance of the carbon-carbon double bond band of the vinyl monomer can also be monitored to track the progress of the polymerization reaction. azom.com The C=O stretching vibration, a strong and sharp peak typically found between 1900 and 1600 cm⁻¹, is a key diagnostic tool in IR spectroscopy. spectroscopyonline.com

The following table summarizes key IR absorption bands for identifying functional groups relevant to this compound and its polymers.

Table 2: Characteristic IR Absorption Bands

Functional Group Bond Wavenumber (cm⁻¹) Intensity
Alkene =C-H stretch 3100-3000 Medium
Alkene C=C stretch 1680-1620 Variable
Thiazole Ring C=N stretch ~1585 Medium
Trans-vinylene C-H bend ~965 Strong
C-S stretch C-S 700-600 Weak

Data compiled from general IR spectroscopy tables. savemyexams.com

This table is interactive. You can sort and filter the data.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. It also provides structural information through the analysis of fragmentation patterns. rdd.edu.iqekb.egarcjournals.org The mass spectrum of a ligand and its complexes can show a molecular ion peak that corresponds to their proposed molecular formula. ekb.egarcjournals.org For a related compound, 2-vinylfuran, the molecular weight is 94.1112 g/mol . nist.gov

Advanced Computational Chemistry for this compound Systems

Computational chemistry provides profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. kuleuven.beune.edu.auinnovationnewsnetwork.com Methods such as Density Functional Theory (DFT) are employed to study reaction mechanisms and predict molecular properties. acs.orgresearchgate.net

Computational studies on related 4-alkenyl-2-aminothiazoles have shown that the thiazole ring plays a crucial role in activating the diene system for cycloaddition reactions and controlling the regioselectivity. acs.org These calculations help in understanding the interactions between the thiazole nucleus and other reactants. acs.org Furthermore, computational analyses can elucidate the preferred reaction pathways, such as those leading to 6-nitro-4,5,6,7-tetrahydrobenzothiazoles, and can even identify multi-step reaction mechanisms. acs.orgresearchgate.net The HOMO (Highest Occupied Molecular Orbital) energy values, which are indicative of a molecule's reactivity as a diene, can be calculated. For instance, the HOMO energy of 2-amino-4-vinylthiazole is -7.98 eV. um.esum.es

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method employed to investigate the electronic structure and reactivity of molecules. It has been widely applied to the study of this compound and its derivatives, providing detailed information on their geometry, reaction mechanisms, and inherent reactivity patterns. chemrxiv.orgacs.orgnih.govmdpi.comnih.gov

DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For vinylthiazole derivatives, these calculations help to establish key structural parameters and analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are fundamental to understanding chemical reactivity.

In studies of related systems, such as 5-alkenyl-2-aminothiazoles, geometries were optimized using the B3LYP functional with the 6-31G basis set to find the reactive s-cis conformations. um.es For 4-methyl-5-vinylthiazole, DFT calculations at the B3LYP/6-311++G (d, p) level have been used to investigate its properties. acs.org The analysis of HOMO energies is particularly important, as these values are indicative of a molecule's electron-donating ability. For instance, the HOMO energies of various 4-alkenyl-2-aminothiazoles were calculated to predict their relative reactivity in cycloaddition reactions. um.es It was noted that the presence of an amino group at the C-2 position leads to only a slight increase in HOMO energy compared to 2-methyl or 2-phenyl substituted analogs. um.es

Table 1: Calculated HOMO Energies for Selected Thiazole Derivatives
CompoundMethodologyHOMO Energy (eV)Reference
2-Amino-4-vinylthiazoleHF/6-31G//B3LYP/6-31G-7.98 um.es
2-Phenyl-4-vinylthiazoleNot Specified-8.01 um.es
2-Methyl-4-vinylthiazoleNot Specified-8.41 um.es

DFT is a powerful tool for mapping the energetic landscape of a chemical reaction, including the identification of transition states (TS) and intermediates. This allows for a detailed understanding of the reaction mechanism. For Diels-Alder reactions involving 4-alkenyl-2-dialkylaminothiazoles, DFT calculations (at the ωB97X-D/6-31+G** level) have been used to optimize the geometries of the transition structures. nih.gov

These studies revealed that for the reaction of 2-dimethylamino-(E)-4-styrylthiazole with (E)-β-nitrostyrene, the transition state adopts a boat-like conformation for the newly forming six-membered ring. nih.gov The calculations also help to elucidate the stereoselectivity of reactions. For example, analysis of noncovalent interactions within the transition structures indicated that an exo orientation of the nitro group is favored due to a balance of steric and electrostatic factors. nih.gov

In some cases, the reaction does not proceed through a concerted mechanism. DFT studies on the reactions of 4-alkenyl-2-dimethylaminothiazoles with (E)-β-nitrostyrene suggest a two-step mechanism initiated by a Michael addition, forming a zwitterionic intermediate. acs.org The subsequent ring-closing step proceeds via a second transition state. acs.org Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the reactants and products on the potential energy surface. nih.gov

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various indices. The nucleophilicity index (N), for example, measures the electron-donating capacity of a species. These indices are derived from the electronic ground state properties of the molecules and are powerful tools for predicting behavior in polar reactions, which are characterized by the flow of electron density from a nucleophile to an electrophile. nih.govsemanticscholar.org

In the context of Diels-Alder reactions, 4-alkenyl-2-dialkylaminothiazoles have been classified as strong nucleophiles based on their high N values. researchgate.net For example, 2-dimethylamino-4-vinylthiazole exhibits a nucleophilicity index of 4.11 eV. researchgate.net This high nucleophilicity, comparable to well-known activated dienes like the Danishefsky-Kitahara diene, explains its high reactivity in cycloaddition reactions. acs.orgresearchgate.net The Global Electron Density Transfer (GEDT) at the transition state can also be calculated to quantify the polar nature of a reaction. nih.gov

Table 2: Conceptual DFT Reactivity Indices for Selected Dienes
CompoundNucleophilicity Index (N, in eV)ClassificationReference
2-Dimethylamino-4-vinylthiazole4.11Strong Nucleophile researchgate.net
4-Vinylthiazole~3.3 (similar to 1,3-butadiene)Moderate Nucleophile researchgate.net
Danishefsky-Kitahara DieneComparable to 2-dimethylamino-4-vinylthiazoleStrong Nucleophile researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations have been applied to understand the behavior of vinylthiazole derivatives in complex environments.

For instance, MD simulations were employed to investigate the adsorption behavior of 4-methyl-5-vinylthiazole on a copper surface in the context of corrosion inhibition. acs.orgsci-hub.se These simulations, performed using the Forcite module with the COMPASS II force field under an NVT canonical ensemble, model the interactions between the inhibitor molecule and the metal surface. acs.org By analyzing the trajectory files, researchers can determine the likely adsorption modes, such as parallel or tilted orientations, which provides insight into the mechanism of surface protection. acs.org

Conformational Analysis and Torsional Barriers (e.g., methyl internal rotation in 4-methyl-5-vinylthiazole)

Molecules with single bonds can exist in different spatial arrangements or conformations due to rotation around these bonds. Computational and spectroscopic methods are used to identify the most stable conformers and to determine the energy barriers (torsional barriers) that hinder free rotation.

A detailed study on 4-methyl-5-vinylthiazole combined pulsed molecular jet Fourier transform microwave spectroscopy with quantum chemical calculations to investigate its conformational preferences and the internal rotation of its methyl group. researchgate.net The investigation revealed that only the anti-conformer, where the vinyl group is oriented away from the methyl group, was observed in the jet-cooled experiment. researchgate.net This experimental finding was in agreement with the results from the computational conformational analysis. researchgate.net

The study determined a precise value for the V3 barrier hindering the internal rotation of the methyl group to be 107.0901(7) cm⁻¹. researchgate.net This barrier is considered relatively low and is attributed to electrostatic effects from the extended π-conjugated system of the thiazole ring and the vinyl group. researchgate.net This value is significantly lower than the barriers found in related molecules like 4,5-dimethylthiazole (B1345194) (317.208(16) cm⁻¹), highlighting the electronic influence of the vinyl substituent. researchgate.net

Table 3: Torsional Barrier for Methyl Internal Rotation in Thiazole Derivatives
CompoundTorsional Barrier (V3, in cm⁻¹)Reference
4-Methyl-5-vinylthiazole107.0901(7) researchgate.net
2-Methylthiazole (B1294427)~34 nih.govuni-hannover.de
4,5-Dimethylthiazole317.208(16) researchgate.net

Prediction of Spectroscopic Properties (e.g., UV-Vis absorption, fluorescence)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective for predicting the spectroscopic properties of molecules. These calculations can forecast UV-Vis absorption and fluorescence spectra, providing valuable information about the electronic transitions involved.

TD-DFT calculations have been successfully used to rationalize the optical properties of thiazole derivatives. mdpi.comresearchgate.net In a study of novel thienobenzo-thiazoles synthesized via photochemical cyclization of thieno-thiazolostilbenes, TD-DFT was used to understand the electronic transitions observed in the experimental UV-Vis spectra. mdpi.com The calculations can identify which molecular orbitals (e.g., HOMO, LUMO, HOMO-1) are involved in the principal electronic transitions, thereby explaining the position and intensity of absorption bands. mdpi.com For example, the similarity between the experimental spectra of two different thienobenzo-thiazole isomers was explained by the analogous nature of the orbitals involved in their main electronic transitions, as revealed by TD-DFT. mdpi.com These theoretical studies are crucial for designing new molecules with specific, desired optical properties, such as color or fluorescence characteristics. researchgate.net

Computational Studies in Drug Design and Molecular Interactions

Fragment-based drug discovery (FBDD) is a key area where the this compound scaffold has been explored computationally. frontiersin.orgresearchgate.net In this approach, small molecules, or "fragments," that bind weakly to a biological target are identified and then optimized to create more potent lead compounds. frontiersin.org The this compound moiety has been identified as a valuable electrophilic fragment, or "warhead," capable of forming covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes. nih.govnih.gov

One notable application of this compound in computational drug design is in the development of immunoproteasome (iCP) inhibitors. nih.govnih.gov The immunoproteasome is a crucial target in the treatment of autoimmune diseases and certain cancers. nih.govnih.gov Researchers have computationally identified this compound as a hit compound from screening libraries of electrophilic heterocyclic fragments against the iCP. nih.gov

Following this identification, computational strategies were employed to design bidentate inhibitors. These inhibitors were conceived by linking electrophilic fragments like this compound to a threonine-targeting (R)-boroleucine moiety. nih.govnih.gov The design rationale, supported by computational modeling, was to create a molecule that could dually target both the catalytic threonine (Thr1) residue and a subunit-specific cysteine (Cys48) residue within the β5i subunit of the immunoproteasome. nih.govnih.gov This strategy aimed to enhance both potency and selectivity. researchgate.net An illustration of such a designed bidentate inhibitor incorporating the this compound fragment is shown in a study that also features the structure of bortezomib (B1684674) for comparison. researchgate.net

The resulting bidentate compounds, which integrate the this compound scaffold, were found to inhibit multiple subunits of both the constitutive proteasome (cCP) and the immunoproteasome (iCP). nih.gov The inhibitory activities (IC₅₀ values) were in the submicromolar to low-micromolar range, demonstrating the success of the fragment-linking strategy guided by computational design. nih.govnih.gov

Table 1: Inhibitory Activity of a Bidentate Compound Containing a this compound Moiety Against Proteasome Subunits
Proteasome SubunitIC₅₀ (µM)
β1c1.5 ± 0.2
β5c0.19 ± 0.02
β1i0.29 ± 0.04
β2i> 25
β5i0.11 ± 0.01

Data derived from studies on bidentate inhibitors incorporating electrophilic heterocyclic fragments. nih.govnih.gov

Furthermore, computational studies on related vinylthiazole derivatives provide broader insights into the molecular interactions governing their behavior. For instance, both experimental measurements and computational calculations have been used to investigate how substituents on the vinyl group of anthracenyl thiazole derivatives influence crystal packing and intermolecular interactions. acs.org In another study, quantum mechanics/molecular mechanics (QM/MM) simulations were used to explore the binding of thieno-thiazolostilbenes, which contain a vinylthiazole-like core, to cholinesterase, revealing key interactions within the enzyme's active site. mdpi.com While not focused directly on this compound, these computational analyses of analogous structures are valuable for understanding the fundamental non-covalent and covalent interactions that can be extrapolated to this compound itself in various molecular environments.

Research on the Biological and Medicinal Applications of 2 Vinylthiazole and Its Derivatives

Antimicrobial and Antioxidant Activities

Thiazole (B1198619) derivatives are recognized for their significant potential as both antimicrobial and antioxidant agents. chemrevlett.com Research has demonstrated that various substituted thiazoles exhibit efficacy against a broad spectrum of microorganisms and can counteract oxidative stress. chemrevlett.comfrontiersin.orgnih.gov

Specifically, certain phenolic thiazole derivatives have shown noteworthy activity against Pseudomonas aeruginosa. nih.gov In other studies, newly synthesized thiazole derivatives displayed considerable antioxidant effects in DPPH and OH radical scavenging assays, along with potent antibacterial action against Staphylococcus aureus. Fused-thiazole derivatives of the natural product nootkatone (B190431) have proven to be effective antimicrobial agents against Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentration (MIC) values as low as 1.56 μg/mL.

A series of (E)-2-styrylthiazole derivatives were assessed for their antibacterial properties. The results indicated that these compounds had limited activity against M. tuberculosis. Only two derivatives, para-bromophenylstyrylthiazole and (E)-4-(4-fluorophenyl)-2-[2-(naphthalen-1-yl)vinyl]thiazole, demonstrated low-level inhibition against P. aeruginosa at high concentrations. researchgate.net

Furthermore, investigations into pyridyl-substituted thiazolyl triazoles revealed that derivatives featuring a 3-pyridyl group had strong antibacterial effects on Gram-positive bacteria, while those with a 4-pyridyl group exhibited significant antioxidant properties.

Anticancer Potency and Cellular Viability Studies

The thiazole scaffold is a key component in several anticancer drugs, and research into 2-vinylthiazole derivatives has uncovered promising candidates with cytotoxic activity against various cancer cell lines. nih.gov

For instance, certain ethisterone-based fused-thiazole compounds have been identified as powerful inhibitors of cancer cell growth at submicromolar levels. Another study highlighted a novel thiazole derivative, DIPTH, which demonstrated strong toxicity towards liver cancer (HepG-2) and breast cancer (MCF-7) cells. The compound 4-Methylthiazole (B1212942) has also been shown to induce apoptosis in HL-60 leukemia cells.

Activity against Specific Cancer Cell Lines (e.g., HeLa, SH-SY5Y neuroblastoma cells)

The activity of this compound derivatives has been evaluated against specific cancer cell lines, with notable selectivity observed. A study involving a series of (E)-2-styrylthiazole and (E)-2-[(naphthalen-1-yl)vinyl]thiazole derivatives found insignificant inhibition of HeLa cervical cancer cells. researchgate.netresearchgate.net However, the (E)-2-[2-(naphthalen-1-yl)vinyl]thiazole derivatives were exceptionally active against SH-SY5Y neuroblastoma cells, with IC50 values ranging from 2.09 to 8.64 µM. researchgate.net In contrast, some (E)-2-styrylthiazole counterparts showed only moderate inhibitory activity against SH-SY5Y cells, while others surprisingly promoted cell proliferation. researchgate.net

Compound ClassHeLa Cell Activity (Viability at 10 µM)SH-SY5Y Cell Activity (IC50)Reference
(E)-2-[2-(naphthalen-1-yl)vinyl]thiazole derivativesInsignificant Inhibition (60-98% viability)2.09 - 8.64 µM (Inhibitory) researchgate.net
(E)-2-styrylthiazole derivativesInsignificant Inhibition10.8 - 11.7 mM (Moderately Inhibitory) to >1000 mM (Proliferative) researchgate.net

Structure-Activity Relationships (SARs) for Anticancer Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of this compound derivatives. nih.gov A key finding is that the nature of the substituent on the thiazole ring significantly influences biological activity.

For activity against SH-SY5Y neuroblastoma cells, a clear SAR was established: the presence of a larger, more π-conjugated naphthalenylvinyl group on the thiazole ring resulted in potent inhibitory activity. researchgate.net In contrast, the smaller styryl group led to significantly weaker inhibition or even a proliferative effect. researchgate.net This indicates that the extended aromatic system of the naphthalene (B1677914) moiety is critical for this specific cytotoxic effect.

Further research into other 2,4-disubstituted thiazoles has shown that analogues with longer and bulkier hydrophobic side chains exhibit enhanced activity, sometimes comparable to that of all-trans-retinoic acid (ATRA), a known cell differentiation agent. nih.gov Conversely, shorter and less bulky molecules were found to be inactive under the same conditions, highlighting the importance of molecular size and hydrophobicity in the design of these compounds. nih.gov

Effects on Cell Differentiation and Extension

Certain this compound derivatives have shown potential to influence cellular development processes, such as differentiation and neurite extension, particularly in neuronal cell lines. researchgate.netnih.gov

The proliferative effects observed with some styrylthiazole derivatives on SH-SY5Y cells have been hypothesized to be linked to their extended π-delocalization. researchgate.net This structural feature is also present in all-trans-retinoic acid (ATRA), a molecule known to regulate cell growth, differentiation, and survival signaling in SH-SY5Y cells. researchgate.netresearchgate.net This has led to suggestions that these thiazole derivatives may have potential applications in neurodegenerative diseases by influencing cell differentiation and extension. researchgate.net

Studies on other thiazole-containing small molecules have confirmed their ability to induce differentiation in human pluripotent stem cells and to regulate the formation of neurites. It was found that an analogue with the longest and most bulky hydrophobic side chain possessed activity comparable to or greater than ATRA in promoting differentiation. nih.gov

Neuroprotective and Neurodegenerative Disease Applications

The thiazole core is a recognized pharmacophore in the development of neuroprotective agents. nih.govnih.gov Derivatives of this compound are being explored for their potential in treating neurodegenerative disorders, with research pointing towards multiple mechanisms of action, including the modulation of cell signaling pathways and inhibition of mitochondrial dysfunction. nih.govgoogle.com

The activity of certain thiazole derivatives against SH-SY5Y neuroblastoma cells, a common model for neuronal studies, suggests their potential utility in conditions like Alzheimer's and Parkinson's disease. researchgate.net Research has also focused on creating hybrid molecules, such as NO-chimeras of methylthiazole derivatives, to enhance their neuroprotective capabilities. nih.gov Some thiazole sulfonamides have demonstrated neuroprotective effects against toxin-induced damage in SH-SY5Y cells by preventing mitochondrial dysfunction and reducing intracellular oxidative stress. nih.gov

Potential in Treating Parkinson's Disease

The this compound scaffold and its derivatives have emerged as particularly relevant in the search for new treatments for Parkinson's disease (PD). This is underscored by the fact that the approved anti-Parkinson's drug, pramipexole, is a fused-thiazole derivative.

Synthetic strategies have been developed that utilize 2-amino-4-vinylthiazoles as key building blocks in the formal synthesis of pramipexole. Furthermore, research into other mechanisms relevant to PD has highlighted the potential of thiazole-containing compounds. For instance, vinyl sulfone derivatives have been optimized as activators of the Nrf2 pathway, a key regulator of antioxidant responses, showing therapeutic potential in a mouse model of PD. nih.gov These compounds were found to protect dopaminergic neurons, reduce microglial activation, and improve motor function. nih.gov Additionally, pyrrole-based hydrazones are being investigated for their neuroprotective and MAO-B inhibitory effects, which are relevant targets in PD therapy. mdpi.com

Evaluation of Neuroprotective Analogues and NO-Chimeras

In the quest for novel treatments for neurodegenerative disorders such as Alzheimer's disease, researchers have synthesized and evaluated 4-methylthiazole (MZ) derivatives, which are structurally related to this compound. nih.gov This research is built upon the known neuroprotective effects of parent compounds, which are believed to act in part through the potentiation of GABAA receptors. nih.gov

A key strategy has been the development of nitric oxide (NO)-chimeras, termed nomethiazoles. These compounds are designed as prodrugs that can be metabolized to release a neuroprotective MZ derivative. nih.gov This approach aims to combine the neuroprotective properties of the thiazole moiety with the synaptic function restoration capabilities of NO. nih.gov

Several MZ derivatives were synthesized and tested for their ability to protect primary neurons from oxygen-glucose deprivation and excitotoxicity. nih.gov Based on their neuroprotective efficacy and the feasibility of structural modification, select derivatives were converted into NO-chimeras. For instance, a highly neuroprotective compound was modified to include a hydroxyl group on a pyridine (B92270) ring, enabling its transformation into an NO-chimera. nih.gov To further explore the structure-activity relationship, researchers have incorporated pharmacophores like 3-(1H-1,2,3-triazol-4-yl)-pyridine into the NO-chimera scaffolds. nih.gov

The resulting nomethiazoles have shown promise in preclinical models. Selected compounds have been demonstrated to restore synaptic function in hippocampal slices from transgenic mice with Alzheimer's-like pathology, reverse cognitive deficits, and exhibit favorable brain bioavailability for both the prodrug and its active metabolite. nih.gov These findings suggest that such chimeric thiazole derivatives could offer a multi-faceted therapeutic approach for neurodegenerative diseases. nih.gov

Enzyme Inhibition Studies

The this compound scaffold has been identified as a valuable component in the design of enzyme inhibitors, particularly targeting proteasomes and cholinesterases.

The immunoproteasome (iCP) is a crucial player in the ubiquitin-proteasome system, responsible for protein homeostasis and the generation of peptides for the immune response. nih.govnih.govmdpi.com Its selective inhibition is a promising strategy for treating various diseases, including inflammation, autoimmune disorders, and certain cancers. nih.govnih.govclinexprheumatol.org The this compound moiety has been utilized as an electrophilic fragment in the development of covalent inhibitors targeting the iCP. nih.govnih.govmdpi.com

Most proteasome inhibitors function by forming a covalent bond with the N-terminal threonine (Thr1) residue in the catalytic β subunits. mdpi.comnih.gov However, this can lead to a lack of selectivity between the constitutive proteasome (cCP) and the iCP. mdpi.com A more recent approach involves targeting non-catalytic residues, such as the isoform-specific Cys48 residue found in the β5i subunit of the iCP. mdpi.comresearchgate.net

Research has focused on two main design strategies for iCP inhibitors incorporating this compound: fragment-sized and bidentate inhibitors. nih.govnih.gov Fragment-sized inhibitors are small molecules designed to interact with specific pockets of the target enzyme. nih.govnih.gov

In a more advanced approach, bidentate inhibitors have been developed. These molecules are designed to bind to two different sites on the enzyme simultaneously. nih.govnih.gov In the context of iCP inhibition, electrophilic heterocyclic fragments, including this compound, have been linked to (R)-boroleucine moieties that target the catalytic Thr1 residue. nih.govnih.govsciprofiles.comgrafiati.com The design rationale for these bidentate compounds was to engage both the Thr1 and the β5i-specific Cys48 residue. nih.govnih.govsciprofiles.comgrafiati.com

The resulting bidentate inhibitors, which incorporate the this compound scaffold, have demonstrated inhibitory activity against multiple subunits of both the cCP and iCP (β5, β5i, β1, and β1i) with IC50 values in the submicromolar to low-micromolar range. nih.govnih.govsciprofiles.comgrafiati.com These findings highlight the potential of these non-peptidic, covalent derivatives as starting points for the development of more selective iCP inhibitors or broad-spectrum proteasome inhibitors. nih.govnih.govsciprofiles.com

Inhibitor TypeTarget SubunitsPotency (IC50)Design Strategy
Bidentate (this compound-based)β5, β5i, β1, β1iSubmicromolar to low-micromolarTargets both Thr1 and Cys48 of the β5i subunit

Thiazole derivatives have also been investigated for their potential to inhibit cholinesterases, enzymes that are key targets in the management of Alzheimer's disease. mdpi.com While some stilbene (B7821643) analogs containing a thiazole moiety have shown promise as topoisomerase I inhibitors, their activity against cholinesterases has also been explored. mdpi.com

In one study, a series of thieno-thiazolostilbenes and related compounds were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com The results indicated that the tested thiazole derivatives were generally inactive against AChE. mdpi.com However, they did exhibit inhibitory activity towards BChE, with the potency depending on the substituents on the thiazole ring. mdpi.com For instance, a thiophene (B33073) derivative of a stilbene containing a thiazole showed notable activity against BChE. mdpi.com Interestingly, replacing a thiophene ring with a thiazole in some structures led to a complete loss of activity against AChE, while only slightly decreasing the inhibitory effect on BChE. mdpi.com

Compound TypeAChE InhibitionBChE InhibitionKey Finding
Thieno-thiazolostilbene derivativesInactiveActive (substituent-dependent)Thiazole ring confers selectivity for BChE over AChE in these scaffolds.

Proteasome Inhibition (e.g., immunoproteasome β5i subunit)

Pharmacological Evaluation and Drug Design Principles

The this compound core serves as a valuable starting point for drug design due to its chemical properties and biological activities. The vinyl group provides a reactive handle for covalent modification of target proteins, a strategy that can lead to potent and long-lasting inhibition. mdpi.com The thiazole ring itself is a common motif in medicinal chemistry, known to influence the biological behavior of molecules. researchgate.net

The development of bidentate inhibitors targeting the immunoproteasome exemplifies a sophisticated drug design principle. nih.govnih.govgrafiati.comdntb.gov.ua By linking the this compound fragment to a moiety that targets the catalytic threonine, researchers aim to achieve higher affinity and selectivity. nih.govnih.govgrafiati.comdntb.gov.ua This approach of combining fragments with known binding properties is a powerful strategy in modern drug discovery.

Furthermore, the synthesis of 2-amino-4-vinylthiazole derivatives has been explored in the context of formal synthesis of molecules like Pramipexole. nih.govacs.org This highlights the utility of the vinylthiazole scaffold in building more complex molecular architectures with established pharmacological relevance. The reactivity of the vinyl group in cycloaddition reactions allows for the construction of diverse polycyclic structures. nih.govacs.org

The principles of fragment-based drug discovery (FBDD) are also evident in the research involving this compound. researchgate.net By identifying small, electrophilic fragments like this compound that bind to a target, these can be optimized and grown into more potent lead compounds. researchgate.net This approach often focuses on improving ligand efficiency, which is a measure of the binding energy per atom of the ligand. researchgate.net

Lipinski Rule of 5 Compliance

The "Lipinski Rule of 5" is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. lindushealth.com For a molecule to be considered a likely orally active drug, it should generally adhere to the following criteria: a molecular weight of 500 Daltons or less, a log P (octanol-water partition coefficient) value no greater than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. lindushealth.com

Research into this compound derivatives has shown that these compounds can be designed to comply with these parameters, indicating their potential as orally administered therapeutic agents. For instance, a study involving a series of twelve synthetic (E)-2-styrylthiazole and (E)-2-[2-(naphthalen-1-yl)vinyl]thiazole derivatives confirmed that the entire series satisfied the Lipinski Rule of 5. researchgate.netup.ac.zaarkat-usa.org This compliance was a deliberate part of their design, aiming to create conjugates of cinnamyl and thiazole systems with favorable medicinal properties. researchgate.netup.ac.za

In another example, a novel fused-vinyl thiazole derivative, compound 16, synthesized from nootkatone, was evaluated for its physicochemical properties. nih.gov The analysis showed no violation of the Lipinski Rule of 5, suggesting the compound has the potential to be an orally active drug in humans. nih.gov The calculated properties for this compound further supported its drug-like potential, with a molar refractivity within the acceptable range and a total polar surface area well below the 140 Ų threshold for good cell permeability. nih.gov

Table 1: Lipinski's Rule of 5 Parameters

Parameter Guideline Significance
Molecular Weight ≤ 500 Daltons Influences absorption and diffusion across biological membranes. lindushealth.com
Log P (Octanol-water partition coefficient) ≤ 5 Measures the hydrophobicity of a compound, affecting solubility and permeability. lindushealth.com
Hydrogen Bond Donors ≤ 5 Impacts solubility and binding to target proteins. lindushealth.com

Computational Drug Design (e.g., docking simulations)

Computational drug design, a key component of modern pharmaceutical research, utilizes computer-aided techniques to discover, design, and optimize new drug candidates. nih.gov Methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are employed to predict the interaction of a ligand with a biological target, thereby reducing the time and cost associated with drug development. researchgate.netmdpi.com

While specific research focusing exclusively on the computational design of this compound derivatives is not extensively documented, the broader class of thiazole derivatives has been the subject of numerous computational studies. These studies establish a precedent for applying similar methodologies to the this compound subclass. For example, molecular docking has been used to investigate how thiazole derivatives bind to specific biological targets. In one study, thiazole derivatives were designed and evaluated as inhibitors of phospholipase A2 (PLA2) from cobra venom. nih.gov Molecular docking was used to simulate the binding of the synthesized amide and sulfonamide thiazole derivatives to the target protein, helping to rationalize their observed inhibitory activity. nih.gov

In another research effort, a 3D-QSAR approach was used to predict new inhibitors of Janus kinase 3 (JAK3), an important enzyme in autoimmune diseases, based on a 2-amino-7,9-dihydro-8H-purin-8-one scaffold which can be related to thiazole-containing structures. mdpi.com This led to the design of novel inhibitors with high predicted binding affinity, which was then confirmed using covalent docking (CovDock) and molecular dynamics simulations. mdpi.com Similarly, derivatives of Scutellarein were designed and evaluated as potential anti-cancer agents using molecular docking to predict their binding affinity to the target receptor. plos.org These examples demonstrate the utility of computational tools in designing and optimizing thiazole-based compounds for specific therapeutic purposes, a strategy that is directly applicable to the development of novel this compound derivatives.

Cytotoxicity Assessment

The evaluation of cytotoxicity is a critical step in drug discovery, determining a compound's toxicity to cells. Research on this compound and its derivatives has included assessments against various cell lines, revealing a range of activities from potent inhibition to proliferation.

A study on a series of (E)-2-styrylthiazole and (E)-2-[2-(naphthalen-1-yl)vinyl]thiazole derivatives reported varied cytotoxicity. researchgate.netup.ac.zaarkat-usa.org While most of the tested compounds showed insignificant inhibition of HeLa (cervical cancer) cells, with viability between 60-98% at a 10 µM concentration, a distinct activity profile was observed against SH-SY5Y neuroblastoma cells. researchgate.netarkat-usa.orgresearchgate.net All five of the (E)-2-[2-(naphthalen-1-yl)vinyl]thiazole derivatives proved to be remarkably active against SH-SY5Y cells, with IC50 values (the concentration required to inhibit 50% of cell growth) ranging from 2.09 to 8.64 µM. researchgate.netup.ac.zaarkat-usa.org In contrast, within the (E)-2-styrylthiazole series, two compounds were moderately active inhibitors (IC50 values of 10.8 and 11.7 µM), while the other five analogues actually promoted significant proliferation of the SH-SY5Y cells. researchgate.netup.ac.zaarkat-usa.org

In a different context, the cytotoxicity of synthetic analogs of fijianolide, a sponge-derived polyketide, was evaluated. nih.gov One of these analogs involved the replacement of a key structural group with 2-methyl-4-vinylthiazole. nih.gov This modification resulted in diminished in vitro potency against HCT-116 and MDA-MB-435 cancer cell lines compared to the natural compound, highlighting that the entire structure of the parent molecule is crucial for its high biological activity. nih.gov

Further research on other thiazole derivatives has also provided relevant cytotoxicity data. A study on derivatives synthesized from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) evaluated their effects on six different human cancer cell lines (NUGC, DLD-1, HA22T, HEPG-2, MCF, HONE-1) and a normal fibroblast cell line (WI-38). nih.gov This study identified several 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives containing a thiazole moiety as the most active compounds. nih.gov

Table 2: Cytotoxicity of Selected this compound Derivatives

Compound Type Cell Line Activity IC50 Value (µM) Reference
(E)-2-[2-(naphthalen-1-yl)vinyl]thiazole derivatives (5 compounds) SH-SY5Y (Neuroblastoma) Inhibition 2.09 - 8.64 researchgate.netup.ac.zaarkat-usa.org
(E)-2-styrylthiazole derivatives (2 compounds) SH-SY5Y (Neuroblastoma) Moderate Inhibition 10.8 and 11.7 researchgate.netup.ac.zaarkat-usa.org
(E)-2-styrylthiazole derivatives (5 compounds) SH-SY5Y (Neuroblastoma) Proliferation 180 - >1000 researchgate.netup.ac.zaarkat-usa.org
(E)-2-styrylthiazole and (E)-2-[2-(naphthalen-1-yl)vinyl]thiazole derivatives HeLa (Cervical Cancer) Insignificant Inhibition (2-40% at 10 µM) Not determined researchgate.netresearchgate.net

Polymerization and Materials Science Applications of 2 Vinylthiazole

Monomer Synthesis for Polymerization

The synthesis of 2-vinylthiazole as a monomer for polymerization has been a subject of interest for creating novel polymers. One established method for its preparation involves the reaction of 2-methylthiazole (B1294427) with formaldehyde, followed by dehydration. acs.org

In the context of creating specific polymeric architectures, such as ionic liquids, vinylthiazole-based monomers can be further modified. For instance, 4-methyl-5-vinylthiazole (B145775) can be quaternized with methyl iodide to produce 3,4-dimethyl-5-vinylthiazol-3-ium iodide. mpg.de This ionic monomer can then undergo further reactions, such as anion exchange, to yield monomers with different counter-ions, like hexafluorophosphate (B91526) (PF6⁻) or tetrafluoroborate (B81430) (BF4⁻), which are suitable for radical polymerization. mpg.dersc.org

The synthesis of monomers for conjugated polymers often involves creating larger, more complex structures that can be linked together. For example, monomers for poly(thiophene vinyl thiazole) (PTVT) have been synthesized through multi-step reactions. expresspolymlett.comresearchgate.net This includes the preparation of an aldehyde-functionalized monomer and a phosphonium (B103445) salt-functionalized thiazole (B1198619) monomer. expresspolymlett.comresearchgate.net These monomers are then designed to react with each other in a subsequent polymerization step. expresspolymlett.com

Radical Polymerization of this compound Monomers (e.g., ionic monomers)

Radical polymerization is a common and versatile method for polymerizing vinyl monomers, including this compound and its derivatives. google.comgoogle.com This process can be initiated using conventional free-radical initiators. tennessee.edu

A significant area of research has been the radical polymerization of ionic vinylthiazolium monomers. For example, poly(4-methyl-5-vinylthiazolium hexafluorophosphate) [P(MVTh+PF6−)] has been synthesized through the radical polymerization of the corresponding ionic monomer, MVTh+PF6−, in dimethylformamide (DMF). rsc.org The success of the polymerization is confirmed by the disappearance of the vinyl proton signals in NMR spectroscopy. rsc.orgscispace.com The resulting polymers often exhibit interesting properties, such as lower critical solution temperature (LCST)-type phase behavior in certain solvents like acetone. rsc.orgscispace.com

The choice of counter-ion in these ionic monomers can significantly impact the thermal stability of both the monomer and the resulting polymer. For instance, substituting a halide ion with a larger, weaker nucleophile like hexafluorophosphate (PF6⁻) has been shown to improve thermal stability. scispace.com

Atom transfer radical polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. google.com This method has been explored for the polymerization of various vinyl monomers containing nitrogen-containing heterocyclic aromatic functional groups, including vinylthiazoles. google.com

Copolymerization Strategies

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy to tailor the properties of the final material. copoldb.jpopen.edu By incorporating this compound with other monomers, polymers with a wide range of functionalities and characteristics can be achieved.

The reactivity ratios of the comonomers determine the composition and structure of the resulting copolymer. open.edu For example, in a free-radical copolymerization, if each growing radical prefers to add to a monomer of the opposite type, an alternating copolymer is favored. open.edu Conversely, if the growing chain end has a strong preference for adding to the same kind of monomer, a block copolymer may be formed, although this is less common in free-radical systems. open.edu

An example of a copolymerization strategy involves the use of 2-methoxy-4-vinylphenol (B128420) (MVP), a lignin-derived monomer, which can be copolymerized with other monomers in both solution and emulsion polymerization to create thermoplastics with a range of thermal properties. mdpi.com While not directly involving this compound, this illustrates the general principle of using functional vinyl monomers to create tailored copolymers.

Development of Conjugated Polymers with this compound Units

Conjugated polymers, characterized by a backbone of alternating single and double bonds, exhibit unique electronic and optical properties that make them suitable for applications in optoelectronics. expresspolymlett.comuh.edu The incorporation of this compound units into conjugated polymer backbones has been a strategy to fine-tune these properties. The thiazole ring, being an electron-withdrawing unit, can help to lower the bandgap of the resulting polymer. expresspolymlett.com

The Wittig condensation reaction is a versatile and effective method for synthesizing conjugated polymers containing vinyl linkages. expresspolymlett.comresearchgate.netmdpi-res.com This route has been successfully employed to create polymers incorporating vinylthiazole units.

A notable example is the synthesis of poly(thiophene vinyl thiazole) (PTVT). expresspolymlett.comresearchgate.net This process involves the reaction of a thiophene-based monomer containing an aldehyde group with a thiazole-based monomer containing a phosphonium salt. expresspolymlett.comresearchgate.net The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), in a solvent like tetrahydrofuran (B95107) (THF). expresspolymlett.com The driving force for this condensation is the formation of a stable phosphine (B1218219) oxide byproduct. expresspolymlett.com The resulting PTVT polymer is soluble in common organic solvents due to the presence of long alkoxy side chains, which is a crucial property for device fabrication. expresspolymlett.com

The optical properties of conjugated polymers are of primary importance for their application in electronic and photonic devices. The incorporation of vinylthiazole units significantly influences these properties.

For instance, poly(thiophene vinyl thiazole) (PTVT) exhibits an absorption maximum at 376 nm in a tetrahydrofuran (THF) solution, which red-shifts to 417 nm in a thin film state. expresspolymlett.comexpresspolymlett.com This red-shift is indicative of stronger intermolecular interactions in the solid state. The optical band gap of PTVT, calculated from the absorption edge of a thin film, is approximately 1.7 eV. expresspolymlett.comexpresspolymlett.com In comparison, a related polymer, poly(thiophene vinyl benzothiadiazole) (PTVBT), shows an absorption maximum at 410 nm in solution and 510 nm in a thin film, with a lower optical band gap of 1.5 eV. expresspolymlett.comexpresspolymlett.com

The photoluminescence spectrum of PTVT in THF solution shows an emission peak at 457 nm, corresponding to a bluish-green fluorescence. expresspolymlett.comexpresspolymlett.com The electrochemical band gap of PTVT, determined from cyclic voltammetry, is around 1.4 eV. expresspolymlett.com

Below is a table summarizing the optical properties of a vinylthiazole-based polymer:

PropertyPTVT (in THF Solution)PTVT (Thin Film)
Absorption Maximum (λmax) 376 nm expresspolymlett.comexpresspolymlett.com417 nm expresspolymlett.comexpresspolymlett.com
Emission Maximum (λem) 457 nm expresspolymlett.comexpresspolymlett.com-
Optical Band Gap (Eg) -1.7 eV expresspolymlett.comexpresspolymlett.com
Electrochemical Band Gap -1.4 eV expresspolymlett.com

Table 1: Optical properties of Poly(thiophene vinyl thiazole) (PTVT).

Conjugated compounds and polymers based on vinylthiazole units have shown potential for applications in both linear and nonlinear optics. researchgate.netznaturforsch.com The inherent polarization along the π-conjugated chain, which can be enhanced by attaching electron-donating and electron-accepting groups at the terminal positions, makes these materials particularly interesting. researchgate.net

Hybrid Materials and Composites with this compound Components

Photocatalytic Applications (e.g., hydrogen evolution)

The integration of this compound-containing polymers into hybrid materials and composites has opened new avenues for photocatalytic applications, particularly in the realm of hydrogen evolution from water. These materials leverage the unique electronic properties of the thiazole ring in conjunction with other functional components to enhance photocatalytic efficiency.

A notable advancement in this area involves the use of 4-methyl-5-vinylthiazole (vTA), a derivative of this compound, to modify graphitic carbon nitride (g-C3N4) nanosheets. rsc.org The grafting of vTA onto the g-C3N4 surface leads to a spontaneous polarization, where negative charges migrate to the thiazole rings, leaving the g-C3N4 framework positively charged. rsc.org This charge separation significantly influences the electron transport process, a critical factor in photocatalysis. rsc.org By creating a well-defined charge-separated state, the recombination of photoinduced electrons and holes is suppressed, thereby improving the efficiency of photocatalytic reactions like hydrogen evolution. rsc.org

Building on this principle, researchers have developed multicomponent heterojunctions for enhanced photocatalysis. For instance, Ni-MOF/g-C3N4/CdS quaternary composites have been prepared that incorporate type I, type II, and S-scheme heterojunctions. wpmucdn.com This complex architecture creates a closed loop for electron migration, leading to a remarkable rate of photocatalytic hydrogen evolution (17.844 mmol g⁻¹ h⁻¹) without the need for precious metal co-catalysts. wpmucdn.com In a related study, 4-methyl-5-vinyl thiazole was used to modify Ni-MOF/g-C3N4/CdS composites, which also demonstrated efficient photocatalytic hydrogen evolution without precious metal cocatalysts. researchgate.net

Hybrid materials composed of inorganic semiconductors and conjugated polymers, including those derived from thiazoles, are a promising class of photoactive materials. acs.org The synergy between the inorganic semiconductor and the conjugated polymer can lead to enhanced light absorption across the solar spectrum, improved generation and transport of photocharges, and greater stability against photocorrosion. acs.org For example, hybrid photocathodes have been constructed by integrating poly(4-alkylthiazole)s with p-type NiO thin films. acs.orgresearchgate.net This heterojunction interface facilitates the spatial separation of photoexcited electron-hole pairs. acs.orgresearchgate.net Specifically, a composite photocathode with a PTzTHX (a poly(4-alkylthiazole) derivative) layer showed a six-fold increase in photocurrent density compared to pristine NiO. acs.orgresearchgate.net This enhancement is attributed to a longer lifetime, increased density, and reduced recombination of photogenerated electrons. acs.orgresearchgate.net

The development of these hybrid materials often involves strategies to create a Z-scheme heterojunction, which mimics natural photosynthesis to achieve efficient charge separation. dp.tech By carefully selecting the components and controlling their interfaces, it is possible to construct systems where photogenerated electrons and holes are effectively separated, leading to higher quantum yields in photocatalytic processes. fotokataliza.plresearchgate.net The ultimate goal is to develop materials that can efficiently convert solar energy into chemical fuels like hydrogen. fotokataliza.pl

The table below summarizes the performance of some photocatalytic systems that incorporate thiazole-containing components or demonstrate the principles applicable to this compound-based materials.

Photocatalyst SystemApplicationKey FindingsHydrogen Evolution RateApparent Quantum YieldReference
vTA-grafted g-C3N4 nanosheetsPhotocatalysisSpontaneous polarization and charge separation.Not specifiedNot specified rsc.org
Ni-MOF/g-C3N4/CdS quaternary compositesHydrogen EvolutionFormation of multiple heterojunctions for efficient electron migration.17.844 mmol g⁻¹ h⁻¹Not specified wpmucdn.com
4-Methyl-5-vinyl thiazole modified Ni-MOF/g-C3N4/CdSHydrogen EvolutionEfficient hydrogen production without precious metal cocatalysts.Not specifiedNot specified researchgate.net
PTzTHX-deposited NiO photocathodePhotoelectrochemical Water Reduction6-fold increase in photocurrent density compared to pristine NiO.Not specifiedNot specified acs.orgresearchgate.net
CdS/Fe-MOF-525Hydrogen EvolutionHydrogen evolution rate was 7.2 and 2.3 times higher than Fe-MOF-525 and CdS, respectively.3638.6 μmol g⁻¹ h⁻¹Not specified wpmucdn.com
Ti-BPDC-Pt and TiO2 (DEF) heterojunctionHydrogen EvolutionRemarkable performance toward photocatalytic hydrogen evolution.12.4 mmol g⁻¹ h⁻¹19.17% wpmucdn.com

Miscellaneous Academic Research Avenues for 2 Vinylthiazole

Corrosion Inhibition Studies

Thiazole (B1198619) derivatives, including those with vinyl groups, are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. mdpi.comresearchgate.net Their efficacy stems from the presence of nitrogen and sulfur heteroatoms, π-electrons in the aromatic ring, and the nature of substituent groups, which facilitate adsorption onto metal surfaces. abechem.com

The primary mechanism by which thiazole-based compounds protect metals is through adsorption, forming a protective film that isolates the metal from the corrosive medium. abechem.comnih.gov This process involves the interaction of the inhibitor's molecular orbitals with the metal's d-orbitals. The adsorption can occur through two main processes:

Physisorption: This involves electrostatic interactions between charged inhibitor molecules and the charged metal surface.

Chemisorption: This is a stronger interaction involving the sharing of electrons or coordinate bond formation between the heteroatoms (N and S) of the thiazole ring and the vacant d-orbitals of the metal. abechem.com

The spontaneity of the adsorption process is indicated by the value of the Gibbs free energy of adsorption (ΔG°ads). Negative values of ΔG°ads signify a spontaneous process. mdpi.comresearchgate.net Generally, values around -20 kJ/mol are associated with physisorption, while values more negative than -40 kJ/mol suggest chemisorption. researchgate.net Intermediate values suggest a mixed-mode adsorption involving both physical and chemical interactions. researchgate.net Studies on related thiazole and thiadiazole derivatives have shown that their adsorption often follows established models like the Langmuir or Temkin adsorption isotherms, indicating the formation of a monolayer on the metal surface. nih.govacs.orgresearchgate.netnih.gov

Table 1: Adsorption Characteristics of Thiazole/Thiadiazole Derivatives

Compound Metal Corrosive Medium Adsorption Isotherm ΔG°ads (kJ/mol) Adsorption Type Reference
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1) Mild Steel H₂SO₄ Langmuir Negative value reported Spontaneous mdpi.com
2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole (a2) Mild Steel H₂SO₄ Langmuir Negative value reported Spontaneous mdpi.com
2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) Mild Steel HCl Langmuir Not specified Physisorption & Chemisorption nih.gov
Thiazole Bimannich Base (TZBM) Carbon Steel Cl⁻ + H₂S + CO₂ Langmuir Negative value reported Spontaneous nih.gov

The molecular structure of a thiazole derivative plays a critical role in its performance as a corrosion inhibitor. researchgate.netnih.gov The electron-donating or withdrawing nature of substituent groups, molecular size, and the presence of conjugated systems all influence the electron density on the inhibitor molecule and its ability to adsorb onto a metal surface. mdpi.com

Table 2: Inhibition Efficiency of Select Thiazole Derivatives

Inhibitor Metal Medium Max. Inhibition Efficiency (%) Reference
4-methyl-5-vinylthiazole (B145775) (MVT) Copper NaCl High (outperforms HMT) nih.gov
5-(2-hydroxyethyl)-4-methylthiazole (HMT) Copper NaCl Moderate nih.gov
2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) Mild Steel HCl 94.6 nih.gov
Furfuryl mercaptan (2-FFT) N80 Steel CO₂-sat. NaCl 94.08 acs.org
Difurfuryl disulfide (DFDS) N80 Steel CO₂-sat. NaCl 98.60 acs.org

Chemical Attractants and Pheromone Research

In the field of chemical ecology, specific thiazole compounds have been identified as crucial semiochemicals (signaling chemicals). Research has demonstrated that 4-methyl-5-vinylthiazole is a key floral volatile in several plant species and acts as a powerful attractant for their pollinators. researchgate.netufmg.br

This nitrogen and sulfur-containing compound was identified as a prominent component in the floral scents of four species of Annona (Annonaceae) and in Caladium bicolor (Araceae). researchgate.netufmg.br Field bioassays confirmed that synthetic 4-methyl-5-vinylthiazole is highly attractive to both male and female scarab beetles of the genus Cyclocephala, which are the effective pollinators for these plants. researchgate.netufmg.br This discovery was significant as the compound had not been previously reported in floral scents, and it represents a unique olfactory signal shared by distantly related plant families to attract the same type of pollinator. researchgate.net The proposed origin of this compound in plants is linked to the metabolism of thiamine (B1217682) (vitamin B1). researchgate.netufmg.br Other thiazole derivatives, such as 2-sec-Butyl-4,5-dihydrothiazole, have been identified as potent mouse pheromones, further highlighting the role of this class of compounds in chemical communication. researchgate.net

Applications in Chemical Analysis and Identification

While not a primary analytical reagent itself, 2-vinylthiazole and its derivatives are subjects of sophisticated chemical analysis for their identification and characterization in various contexts. The methods used are central to understanding its function in both materials science and chemical ecology.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the principal technique used to identify and quantify 4-methyl-5-vinylthiazole in complex mixtures like floral scents. researchgate.netufmg.br Its use was crucial in discovering the compound's role as a pollinator attractant.

Electrochemical Techniques: In corrosion studies, methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are employed to evaluate the performance and analyze the mechanism of thiazole-based inhibitors. researchgate.netnih.gov These techniques provide quantitative data on how the inhibitor affects the electrochemical processes of corrosion.

Spectroscopy: Standard spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) are used to verify the structure and purity of synthesized thiazole derivatives for research purposes. mdpi.com

Furthermore, 4-methyl-5-vinylthiazole is available as a laboratory chemical and reference material, essential for calibrating analytical instruments and for use in controlled experiments like the aforementioned bioassays and corrosion tests. fishersci.com

Q & A

Q. How can researchers ethically address negative or inconclusive results in this compound studies?

  • Framework :
  • Use FINER criteria to evaluate if the question remains feasible/novel.
  • Disclose limitations (e.g., low sample size in bioassays) and propose follow-up experiments .

Q. Tables for Quick Reference

Analytical Technique Key Parameter Typical Data for this compound
¹H NMR (CDCl₃)Vinyl protonsδ 5.6 (d, J=10.5 Hz), 6.2 (d, J=10.5 Hz)
HRMS (ESI+)[M+H]⁺m/z 138.0423 (calc. 138.0425)
HPLC (C18 column)Retention time8.2 min (95% MeCN/H₂O)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.